molecular formula C6H5IN4 B13834429 7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B13834429
M. Wt: 260.04 g/mol
InChI Key: UMXSODISAFXGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of 2-aminopyridines. One common method is the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and additive-free approach .

Industrial Production Methods

While specific industrial production methods for 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for yield and purity, ensuring safety and environmental compliance, and utilizing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds or nucleophiles can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of 7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the iodine atom, which can be a site for further functionalization. This allows for the creation of a wide range of derivatives with potentially diverse biological activities.

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H5IN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)

InChI Key

UMXSODISAFXGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.